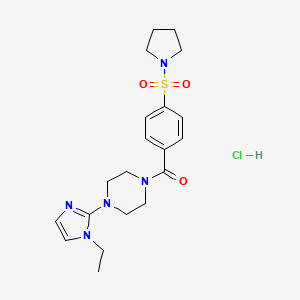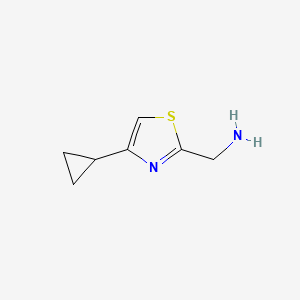![molecular formula C23H18N4O4S B2396386 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 899735-67-2](/img/structure/B2396386.png)
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Biochemistry of Acrylamide
Acrylamide, a molecule with a structure somewhat related to the compound due to its acrylamide group, has been extensively studied for its applications across several industries, including soil conditioning, wastewater treatment, cosmetics, paper, and textiles. Its formation during food processing, under conditions that also produce Maillard browning products, has led to significant research into its chemistry, biochemistry, metabolism, pharmacology, and toxicology. Studies aim to understand its formation and distribution in food and its impact on human health (Friedman, 2003).
Industrial Applications and Safety
The wide scope of industrial applications of acrylamide, primarily as a precursor in polymer production like polyacrylamide, underscores its importance. Polyacrylamides are utilized in processes such as water and wastewater treatment and paper processing. The detection of acrylamide in food products has spurred investigations into its occurrence, chemistry, agricultural practices, and toxicology to assess potential health risks. These efforts have also led to the development of methods aimed at reducing acrylamide levels in food products (Taeymans et al., 2004).
Environmental and Biological Impacts
Research on acrylamide and similar heterocyclic compounds has explored their environmental presence, biodegradability, and potential as environmental contaminants. Studies have also delved into their interactions with biologically relevant molecules, examining how these interactions can be leveraged for various applications, including remediation and therapeutic interventions. The environmental persistence and potential health impacts of these compounds, including their neurotoxic and possibly carcinogenic effects, have been significant areas of investigation (Boča et al., 2011).
Microgels and Hybrid Materials
Acrylamide-based microgels represent another area of interest, highlighting the compound's versatility. These microgels have been explored for their responsive behavior and chemical stability, with potential applications in nanotechnology, drug delivery, sensing, and catalysis. The synthesis, properties, and applications of poly(N-isopropylacrylamide-co-acrylamide) microgels, in particular, have been reviewed, offering insights into their swelling/deswelling behaviors in response to environmental changes (Begum et al., 2019).
properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-19-9-10-20-21(14-19)32-23(25-20)26(15-17-6-2-3-12-24-17)22(28)11-8-16-5-4-7-18(13-16)27(29)30/h2-14H,15H2,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRIOMJIRNCPDP-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)
![3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2396304.png)






![4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2396314.png)


![8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2396322.png)

![N-(3-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2396325.png)